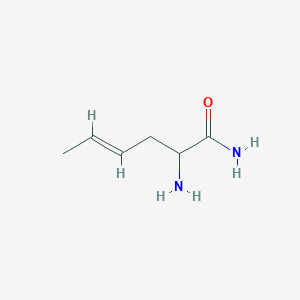

2-Aminohex-4-enamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(E)-2-aminohex-4-enamide |

InChI |

InChI=1S/C6H12N2O/c1-2-3-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H2,8,9)/b3-2+ |

InChI Key |

NLXSIPVSNPSDRO-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/CC(C(=O)N)N |

Canonical SMILES |

CC=CCC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminohex 4 Enamide and Its Derivatives

Chemical Synthesis Approaches

Olefin Metathesis Strategies

Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. ximo-inc.com This method is particularly useful for the synthesis of cyclic and acyclic enamides.

Ring-Closing Metathesis (RCM) is a widely used technique for synthesizing cyclic compounds. organic-chemistry.org In the context of enamide synthesis, RCM has been successfully employed to create protected five- and six-membered cyclic enamides from olefin-containing enamides using ruthenium-based catalysts. organic-chemistry.orgru.nlacs.org

The first successful examples of RCM of olefin-containing enamides were demonstrated using Grubbs' first and second-generation catalysts. ru.nlacs.org These reactions typically proceed at temperatures between 20 and 40 °C, yielding the desired cyclic enamides in good yields. ru.nl For instance, the cyclization of various N-protected olefinic enamides has been shown to produce the corresponding five- and six-membered rings efficiently. organic-chemistry.orgru.nl However, attempts to synthesize seven-membered rings through this method have been met with challenges, as the expected products often isomerize to more stable six-membered rings. organic-chemistry.orgru.nl

A sequential process involving the methylenation of N-acylamides followed by RCM has also been developed for the construction of benzo-fused nitrogen heterocycles, such as indoles and dihydroquinolines. acs.org This method highlights the versatility of RCM in creating complex molecular architectures. acs.org

Interactive Table:

RCM of Olefin-Containing Enamides| Precursor | Catalyst | Product | Ring Size | Yield (%) | Reference |

| N-allyl-N-vinylacetamide | Grubbs' Catalyst 2 | 5-acetyl-1,2,3,4-tetrahydropyridine | 6 | ~60 | ru.nl |

| N-(but-3-enyl)-N-vinylacetamide | Grubbs' Catalyst 2 | 6-acetyl-1,2,3,4,5-hexahydroazepine | 7 (isomerized to 6) | - | ru.nl |

| ortho-vinylaniline derivative | Grubbs' Catalyst 2 | Indole derivative | 5 | High | acs.org |

| ortho-allylaniline derivative | Grubbs' Catalyst 2 | 1,4-dihydroquinoline derivative | 6 | High | acs.org |

This table is representative and synthesised from the text for illustrative purposes.

A significant challenge in olefin metathesis has been the control of olefin stereochemistry. thieme-connect.com However, recent advancements in catalyst design, particularly the development of ruthenium-based dithiolate catalysts, have enabled stereoretentive olefin metathesis. thieme-connect.comcore.ac.ukbeilstein-journals.org This allows for the kinetic control of olefin geometry, producing either Z- or E-alkenes with high stereochemical purity (typically >95:5) from stereochemically pure starting materials. beilstein-journals.org

Stereoretentive metathesis has been successfully applied in the synthesis of E-macrocycles using Ru-based catalysts supported by dithiolate ligands. rsc.org This approach has been used to generate macrocycles with excellent selectivity (>99% E) and in moderate to high yields. rsc.org While the direct application of stereoretentive metathesis to the synthesis of acyclic 2-aminohex-4-enamide has not been explicitly detailed in the provided context, the principles of this methodology are highly relevant for controlling the stereochemistry of the double bond in its derivatives. The ability to retain the stereochemistry of the starting olefin provides a powerful tool for the synthesis of specific isomers of enamide-containing molecules. thieme-connect.combeilstein-journals.org

Palladium-Catalyzed Cyclization and Carbonylation Reactions

Palladium-catalyzed reactions are another cornerstone of modern organic synthesis, offering a wide range of transformations for the construction of complex molecules, including enamides and their derivatives. rsc.orgrsc.orgsciengine.comchim.it

Palladium-catalyzed carbonylative double cyclization represents a powerful strategy for the one-step construction of polycyclic structures. mdpi.com This methodology has been applied to systems structurally related to enamides, such as N-(2-aminoethyl)pent-4-enamide derivatives. In these reactions, a 5-exo-trig N-cyclization is followed by CO insertion and a subsequent intramolecular nucleophilic attack to form a bicyclic product. mdpi.com

This process demonstrates the potential for creating complex heterocyclic systems from relatively simple acyclic precursors. mdpi.com The reaction typically employs a palladium catalyst, such as PdCl2, and an oxidant like p-benzoquinone, under an atmosphere of carbon monoxide. mdpi.com The ability to perform multiple bond-forming events in a single operation makes this an atom- and step-economical approach. mdpi.com

More complex cascade reactions involving multiple cyclizations and carbonylations have also been reported, leading to highly functionalized polyheterocyclic structures. unibo.it These processes can involve the insertion of multiple CO molecules and the formation of several new bonds in a highly selective manner. unibo.it

Palladium catalysis can also be utilized for the kinetic resolution of racemic starting materials to produce enantioenriched products. An example of this is the kinetic resolution of (±)-pent-4-ene-1,3-diols through palladium-catalyzed carbonylation. mdpi.com By using an enantiopure bis(oxazoline) ligand, it is possible to obtain a non-racemic bicyclic lactone. mdpi.com This principle has also been applied to the kinetic resolution of N-protected 5-aminopent-1-en-3-ols, which are structurally similar to precursors of this compound derivatives, to yield non-racemic hexahydro-2H-furo[3,2-b]pyrrol-2-ones. mdpi.com

These kinetic resolution processes highlight the ability of chiral palladium catalysts to differentiate between enantiomers of a racemic substrate, allowing for the synthesis of optically active building blocks that can be used in the synthesis of more complex chiral molecules. mdpi.comnih.gov

Interactive Table:

Palladium-Catalyzed Reactions for Enamide-Related Systems| Reaction Type | Substrate | Catalyst System | Product | Key Feature | Reference |

| Carbonylative Double Cyclization | N-(2-aminoethyl)pent-4-enamide derivative | PdCl2, p-benzoquinone, CO | Bicyclic lactam | Forms two rings in one step | mdpi.com |

| Kinetic Resolution | (±)-pent-4-ene-1,3-diol | Pd(OAc)2, enantiopure bis(oxazoline) ligand | Enantioenriched bicyclic lactone | Separation of enantiomers | mdpi.com |

| Kinetic Resolution | (±)-N-(3-hydroxypent-4-en-1-yl)-4-methylbenzenesulfonamide | Pd(II), enantiopure bisoxazoline ligand | Enantioenriched hexahydro-2H-furo[3,2-b]pyrrol-2-one | Synthesis of chiral building blocks | mdpi.com |

This table is representative and synthesised from the text for illustrative purposes.

Wittig Reaction for Enamide Formation

The Wittig reaction stands as a cornerstone in organic synthesis for the formation of alkenes, and its application extends to the synthesis of enamides. numberanalytics.commnstate.edu This reaction involves the coupling of a phosphorus ylide with a carbonyl compound, such as an aldehyde or ketone, to generate an alkene and a phosphine (B1218219) oxide. numberanalytics.comorganic-chemistry.org The general mechanism proceeds through the formation of a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane that subsequently decomposes to the final products. numberanalytics.comlibretexts.org

While traditionally used for alkene synthesis from aldehydes and ketones, the Wittig reaction can be adapted for enamide formation from amides. researchgate.net For instance, fluorinated amides have been shown to react with phosphoranes to produce a tautomeric mixture of enamines and imines. researchgate.net The reaction of N-trifluoroacetylanilines with a phosphorane can yield enamine derivatives, which serve as precursors for more complex heterocyclic structures. researchgate.net

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, typically bearing electron-withdrawing groups, tend to produce (E)-alkenes, whereas non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org This selectivity is a crucial consideration in the synthesis of specific enamide isomers.

Stereoselective Chemical Synthesis

The synthesis of specific stereoisomers of this compound and its derivatives is of paramount importance, and various strategies have been developed to control the stereochemistry of these molecules.

Chiral Catalyst Systems in Stereoselective Enamide Transformations

Chiral catalysts are instrumental in achieving high enantioselectivity in a multitude of chemical transformations, including those leading to enamides. rsc.orgchinesechemsoc.org Chiral phosphoric acids (CPAs) have emerged as particularly effective catalysts, creating a chiral pocket that organizes the transition state through a network of hydrogen bonds. researchgate.netrsc.org These catalysts can activate multiple reactants and have been successfully employed in various asymmetric reactions. researchgate.netrsc.org

Transition metal catalysis, often in conjunction with chiral ligands, is another powerful approach. rsc.org For example, chiral-at-metal iridium(III) complexes have demonstrated excellence as catalysts for asymmetric reactions. rsc.org Similarly, rhodium catalysts, such as Et-DuPHOS-Rh and ChiraPHOS-Rh, have been used in the hydrogenation of cyclobutyl enamides with excellent diastereoselectivity. acs.org The choice of both the metal and the chiral ligand is critical in dictating the stereochemical outcome. rsc.orgacs.org

Strategies for Enantiomeric Excess Control

Controlling the enantiomeric excess (ee) is a central goal in stereoselective synthesis. This is often achieved by employing chiral auxiliaries, reagents, or catalysts. rsc.org Chiral auxiliaries, derived from the chiral pool, can direct the stereochemical course of a reaction. rsc.org

In catalyst-controlled reactions, the enantioselectivity is determined by the kinetic discrimination between two enantiomeric transition states. rsc.org The design of the chiral catalyst is therefore crucial. For instance, in CPA catalysis, the bulky groups at the 3,3' positions of the BINOL backbone create a defined chiral environment. rsc.org Similarly, in metal-based catalysis, the structure of the chiral ligand plays a pivotal role in inducing asymmetry. rsc.org

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, is another strategy to obtain enantioenriched products. rsc.org

Stereoselective Halogenation and Dehalogenation Routes

Stereoselective halogenation and dehalogenation reactions provide pathways to introduce or remove halogen atoms with control over the resulting stereochemistry. The direct chlorination and bromination of (Z)-enamides can be achieved with high stereoselectivity to yield (Z)-configurated α-chloroenamides. nih.gov This stereocontrol is attributed to the conformation of the reaction intermediates, which is influenced by electrostatic attractions. nih.gov

For example, the use of (1,1-diacetoxyiodo)benzene as an oxidant in combination with a halide source like NiCl2·6H2O or tetrabutylammonium (B224687) bromide has been shown to be effective for the stereoselective halogenation of enamides. nih.gov Dehydrohalogenation of halo-substituted enamides has also been reported as a method to produce ynamides. brad.ac.uk

Amide Coupling Reactions for Enamide Formation

Copper-catalyzed cross-coupling reactions between amides and alkenyl halides have become a powerful and efficient method for the stereoselective synthesis of enamides. rsc.org These reactions often proceed under milder conditions compared to other olefination methods and offer good functional group tolerance and stereoselectivity. rsc.org

A common catalytic system involves the use of a copper(I) source, such as CuI, a ligand, and a base. nih.gov For example, the coupling of an amide with a (Z)-bromide in the presence of copper(I) iodide, N,N'-dimethylethylenediamine (DMEDA), and potassium carbonate can selectively yield the (Z)-enamide. nih.gov The reaction mechanism is believed to involve the formation of a copper amidate, followed by oxidative addition to the vinyl halide and subsequent reductive elimination. rsc.org

Palladium-catalyzed amidation reactions have also been developed, expanding the scope of C-N bond formation. syr.edu These methods have been driven by the development of more efficient phosphine ligands. syr.edu

Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of chemical compounds, including amino acids and their derivatives. Enzymes operate under mild conditions and can exhibit remarkable stereoselectivity. nih.govuni-graz.at

For the synthesis of unsaturated α-amino acids, a biocatalytic pathway involving the resolution of unsaturated amino acid amides using an aminopeptidase (B13392206) can be employed. researchgate.net This approach can lead to the separation of (S)-acids and (R)-amides. The remaining (R)-amides can then be hydrolyzed to the corresponding (R)-acids using an amidase. researchgate.net

Enzymatic halogenation and dehalogenation reactions are also known, utilizing various mechanistic strategies. nih.gov While not explicitly detailed for this compound, the potential for using halogenases to introduce halogens stereoselectively exists. Furthermore, biocatalytic reductive amination, using enzymes like amino acid dehydrogenases, can be a key step in the synthesis of amino acids from keto acid precursors. google.com

Enzymatic Resolution of Unsaturated Amino Acid Amides

Enzymatic kinetic resolution is a highly effective strategy for separating enantiomers of racemic unsaturated amino acid amides. This method relies on the stereoselective action of enzymes that preferentially catalyze the transformation of one enantiomer, allowing for the separation of the converted product from the unreacted enantiomer.

This approach has been successfully applied to a variety of unsaturated α-H-α-amino acids. researchgate.net The process typically begins with the chemical synthesis of a racemic mixture of the desired unsaturated amino acid amide. This mixture is then subjected to an enzyme that selectively hydrolyzes one of the enantiomers. For instance, aminopeptidases are known to convert L-amino acid amides into the corresponding L-amino acids, while leaving the D-amino acid amides untouched. chimia.ch This stereospecific transformation results in a mixture containing an L-amino acid and a D-amino acid amide, which can then be separated.

A key biocatalyst in this field is the aminopeptidase from Pseudomonas putida ATCC 12633, which has demonstrated broad substrate tolerance, including for amino acid amides with unsaturated side-chains like olefins and acetylenes. researchgate.netchimia.ch This makes it a suitable candidate for the resolution of a racemic mixture of this compound. The process yields the (S)-amino acid and the unreacted (R)-amide. researchgate.net

For α,α-disubstituted α-amino acid amides, whole cells of Mycobacterium neoaurum have proven to be an effective biocatalyst for resolution. psu.eduresearchgate.net This amidase-mediated resolution has been detailed for various α-methyl α-substituted side-chain ω-unsaturated amino acids. psu.edu The table below illustrates the results of enzymatic resolutions for representative unsaturated and functionalized amino acid amides.

| Substrate (Racemic Amide) | Enzyme/Microorganism | Products | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| α-Methyl-α-trifluoromethylalanine amide | Amidase from Mycobacterium neoaurum | (S)-Acid and (R)-Amide | ~50 | >99% (Acid), >99% (Amide) | researchgate.net |

| α-Methyl-α-pentafluoroethylalanine amide | Amidase from Mycobacterium neoaurum | (S)-Acid and (R)-Amide | ~50 | >99% (Acid), >99% (Amide) | researchgate.net |

| α-Methyl-α-allylglycine amide | Amidase from Mycobacterium neoaurum ATCC 25795 | (S)-α-Methyl-α-allylglycine and (R)-α-Methyl-α-allylglycine amide | ~50 | Not specified, but described as enantiopure | psu.edu |

Stereoselective Biocatalytic Pathways for Enamide Scaffolds

Modern synthetic chemistry increasingly employs biocatalytic cascades to construct complex chiral molecules like enamides from simpler precursors. These multi-enzyme systems offer high selectivity under mild, environmentally benign conditions. ucl.ac.uk

One powerful strategy combines the action of ene-reductases (EREDs) and imine reductases (IREDs) or reductive aminases (RedAms). acs.org Ene-reductases, often from the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated ketones. ucl.ac.ukrsc.org This step establishes one or more stereocenters with high precision. Following this, an IRED or a transaminase (TAm) can introduce an amino group stereoselectively, leading to the formation of a chiral amine. ucl.ac.ukrsc.org

For instance, a biocatalytic cascade using an ene-reductase and an imine reductase can convert α,β-unsaturated ketones into amines with two stereogenic centers, achieving high diastereomeric and enantiomeric purity. acs.org Such pathways are modular, allowing access to all possible stereoisomers of a product by selecting enzymes with the appropriate stereoselectivity. acs.org The development of multifunctional enzymes, such as ene-imine reductases (Ene-IREDs), further simplifies these processes by catalyzing both the alkene reduction and the subsequent reductive amination in a single biocatalyst. acs.orgnih.gov These advanced biocatalytic routes represent a significant step forward in synthesizing valuable chiral building blocks for the pharmaceutical and agrochemical industries. ucl.ac.uk

Role of Specific Enzymes (e.g., Aminopeptidases, Amidases, Lipases) in Enamide Synthesis

The synthesis and modification of enamides and their precursors are facilitated by a range of specific enzymes, each offering unique catalytic capabilities.

Aminopeptidases: Aminopeptidases (E.C. 3.4.11) are hydrolases that cleave amino acids from the N-terminus of peptides and proteins. In synthetic applications, they are invaluable for the kinetic resolution of racemic α-amino acid amides. chimia.chchimia.ch Aminopeptidases from sources like Pseudomonas putida exhibit high stereoselectivity, typically hydrolyzing the L-enantiomer of an amino acid amide to the corresponding L-amino acid, leaving the D-enantiomer of the amide unreacted. researchgate.netchimia.ch This process is highly efficient for producing enantiomerically pure amino acids. researchgate.net

Furthermore, aminopeptidases can act directly on enamide-containing structures. Studies on amino acid-derived enamides have shown that aminopeptidase M activity is influenced by the enamide's geometry, with a preference observed for (E)-1,2-disubstituted constructs. acs.orgnih.gov This enzymatic activity is crucial in applications such as prodrug activation, where an enamide linker is designed to be cleaved by peptidases in target tissues. acs.org

The table below summarizes the relative rates of hydrolysis for different enamide substrates by aminopeptidase M, highlighting the enzyme's substrate specificity.

| Entry | Substrate | Relative Rate of Hydrolysis | Reference |

|---|---|---|---|

| 1 | Gly-enamide | 1.0 | acs.org |

| 2 | Ala-enamide | 5.8 | acs.org |

| 3 | Val-enamide | 2.0 | acs.org |

| 4 | Leu-enamide | 4.5 | acs.org |

| 5 | Ile-enamide | 1.4 | acs.org |

| 6 | Phe-enamide | 3.8 | acs.org |

Amidases: Amidases (E.C. 3.5.1.4) are versatile enzymes that catalyze the hydrolysis of amide bonds. researchgate.net They are instrumental in chemoenzymatic synthesis, particularly for resolving racemic amino acid amides. researchgate.net While aminopeptidases are often specific for the L-enantiomer, amidases can be used to hydrolyze the remaining D-enantiomer (or R-enantiomer), providing access to both enantiopure forms of the amino acid. For example, after an aminopeptidase from Pseudomonas putida resolves a racemic mixture to yield the (S)-acid and (R)-amide, an amidase from Rhodococcus erythropolis can be used to hydrolyze the (R)-amide to the corresponding (R)-acid under mild conditions. researchgate.net

Amidases from organisms like Mycobacterium neoaurum and Ochrobactrum anthropi have a broad substrate scope and are used for the resolution of both α-H and α,α-disubstituted amino acid amides. researchgate.netpsu.edu Their ability to distinguish between sterically similar groups with high precision makes them powerful tools for creating chiral centers. researchgate.net

Lipases: Lipases (E.C. 3.1.1.3) are a widely used class of hydrolases in organic synthesis due to their stability, broad substrate acceptance, and high selectivity. researchgate.net While primarily known for hydrolyzing triglycerides, they are highly effective in non-aqueous media for catalyzing esterification, transesterification, and aminolysis reactions. researchgate.netresearchgate.net

In the context of chiral synthesis, lipases are extensively used for the kinetic resolution of racemic alcohols, acids, and esters through enantioselective acylation or hydrolysis. researchgate.netscielo.br For example, the lipase (B570770) from Aspergillus niger has been used to resolve a racemic sulfonylethanol intermediate via hydrolysis, yielding the (R)-alcohol with >99% enantiomeric excess, which is a key step in the synthesis of the drug apremilast. scielo.br Lipases can also catalyze amidation reactions, either through aminolysis of an ester or directly from a carboxylic acid, providing a pathway to amide bond formation under mild conditions. researchgate.net A unique intracellular lipase from Sphingomonas sp. has demonstrated high activity and enantioselectivity in producing chiral amides from racemic esters or amines. researchgate.net This catalytic versatility makes lipases a cornerstone of biocatalysis for producing a wide array of enantiomerically pure building blocks. rsc.org

Chemical Reactivity and Transformation Mechanisms of 2 Aminohex 4 Enamide Derivatives

Cyclization Reactions

The concurrent presence of a nucleophilic amine and a reactive alkene in 2-aminohex-4-enamide derivatives makes them ideal substrates for intramolecular cyclization reactions. These transformations are powerful tools for the stereocontrolled synthesis of substituted nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals.

The most prominent cyclization pathway for derivatives of this compound involves the intramolecular addition of the C2-amine across the C4=C5 double bond. This transformation, often categorized as a hydroamination reaction, typically follows a 5-exo-trig cyclization mode, which is kinetically favored according to Baldwin's rules. The reaction yields substituted pyrrolidine (B122466) rings, which are of significant synthetic interest.

Research has demonstrated that this cyclization can be promoted under various catalytic conditions, including acid catalysis and transition-metal catalysis. Metal catalysts, particularly those based on palladium(II), gold(I), and platinum(II), are highly effective in activating the alkene toward nucleophilic attack by the amine. The choice of catalyst and ligands can exert significant control over the reaction's efficiency and, crucially, its stereoselectivity. For instance, the use of chiral ligands in conjunction with a metal catalyst can induce asymmetry, leading to the formation of specific enantiomers of the pyrrolidine product.

Key findings from catalytic studies are summarized below. The data illustrates how different catalytic systems influence the yield of the primary cyclization product, 3-methyl-5-(aminocarbonyl)pyrrolidine, from a this compound substrate[1, 3].

| Catalyst System | Solvent | Temperature (°C) | Product Yield (%) | Stereoselectivity (diastereomeric ratio) | Reference |

| 10 mol% HCl | Dioxane | 80 | 45% | 1.5:1 | |

| 5 mol% PdCl₂(CH₃CN)₂ | Acetonitrile | 60 | 88% | 3:1 | |

| 5 mol% AuCl(PPh₃)/10 mol% AgOTf | Dichloromethane | 25 | 92% | >20:1 | |

| 5 mol% PtCl₂ | Toluene | 100 | 75% | 2:1 |

Table 1: Comparison of Catalytic Systems for the Intramolecular Hydroamination of this compound.

Building upon the initial monocyclization, derivatives of this compound can be employed in tandem or cascade reactions to construct more complex polycyclic heterocyclic systems. These strategies are highly atom-economical and enable the rapid assembly of molecular scaffolds such as pyrrolizidinones and indolizidinones.

One established strategy involves a tandem cyclization-lactamization sequence. This approach requires a this compound derivative where the C6 position is functionalized with an ester group (e.g., methyl 6-amino-7-oxohept-2-enoate). The initial metal-catalyzed hydroamination forms the five-membered pyrrolidine ring. The newly formed secondary amine within the ring is then positioned to undergo a subsequent, spontaneous intramolecular amidation with the ester group, closing a second ring to form a bicyclic pyrrolizidinone core.

Another advanced approach utilizes an intramolecular [4+2] cycloaddition (Diels-Alder reaction). For this to occur, a derivative must be synthesized where the enamide moiety can act as a diene. For example, an N-acryloyl derivative of a this compound precursor could be designed. Upon thermal or Lewis acid promotion, the acryloyl enamide part would serve as the diene, and the C4=C5 alkene would act as the dienophile, leading directly to a polycyclic bridged system.

The table below outlines representative transformations from functionalized this compound precursors to polycyclic products.

| Starting Material Derivative | Reaction Type | Key Reagent/Catalyst | Resulting Polycyclic Core | Reference |

| Methyl 6-amino-7-oxohept-2-enoate | Tandem Hydroamination/Lactamization | AuCl₃ | Pyrrolizidinone | |

| N-(buta-1,3-dienyl) this compound | Intramolecular Diels-Alder | BHT (inhibitor), Heat (180°C) | Indolizidinone |

Table 2: Synthesis of Polycyclic Heterocycles from this compound Derivatives.

Tautomerism Studies

Tautomerism is a fundamental concept in organic chemistry, and in the context of nitrogen-containing compounds, the equilibrium between enamine and imine forms is of significant mechanistic importance. While this compound itself is an amino amide, its derivatives, particularly those formed from cyclization and subsequent oxidation, can generate enamide structures that exhibit this tautomeric behavior.

An enamide contains a C=C double bond adjacent to a nitrogen atom bearing an acyl group. This structure can exist in equilibrium with its tautomeric form, an N-acyl imine. The position of this equilibrium is sensitive to a variety of factors, including the nature of the substituents on the carbon and nitrogen atoms, solvent polarity, and temperature.

Enamide Tautomer ⇌ N-Acyl Imine Tautomer

Studies on model systems derived from the cyclized products of this compound have provided insight into this equilibrium. For example, the 3-methyl-5-(aminocarbonyl)pyrrolidine product, upon controlled oxidation, can yield a 3-methyl-5-(aminocarbonyl)-Δ¹-pyrroline, a cyclic enamide. This compound exists in a tautomeric relationship with its corresponding imine form. Spectroscopic analyses (¹H NMR and UV-Vis) have been used to quantify the equilibrium. It has been observed that polar, protic solvents tend to favor the enamide form due to hydrogen bonding, while non-polar solvents may slightly favor the less polar imine tautomer.

| Solvent | Dielectric Constant (ε) | Equilibrium Constant (Keq = [Enamide]/[Imine]) | Predominant Tautomer |

| Hexane | 1.9 | 0.8 | Imine |

| Dichloromethane | 9.1 | 1.5 | Enamide |

| Acetonitrile | 37.5 | 4.2 | Enamide |

| Methanol | 32.7 | 12.5 | Enamide (strong H-bonding) |

Table 3: Solvent Effects on the Enamide-Imine Tautomeric Equilibrium of a Cyclic Derivative at 298 K.

The interconversion between enamide and imine tautomers is not spontaneous and requires a catalyst, typically an acid or a base, to facilitate the requisite proton transfer. Mechanistic studies have elucidated the pathways involved.

Acid-Catalyzed Mechanism: In the presence of an acid (H-A), the reaction proceeds via an iminium ion intermediate.

The β-carbon of the enamide double bond is protonated, forming a resonance-stabilized iminium cation. This is often the rate-determining step.

The conjugate base (A⁻) removes the proton from the nitrogen atom, yielding the final N-acyl imine product.

Base-Catalyzed Mechanism: In the presence of a base (B), the mechanism involves deprotonation of the nitrogen atom.

The base abstracts the proton from the enamide nitrogen. Due to the electron-withdrawing nature of the acyl group, this proton is moderately acidic.

The resulting anion is then protonated at the β-carbon by the conjugate acid (H-B), forming the imine.

Kinetic studies using isotopic labeling, such as performing the reaction in deuterated solvents (e.g., D₂O), have confirmed these pathways by tracking the incorporation of deuterium (B1214612) into the final product. Computational studies using Density Functional Theory (DFT) have further corroborated these mechanisms by calculating the energy barriers for each elementary step, confirming that the proton transfer steps are kinetically accessible under mild catalytic conditions.

Further Derivatization Reactions

Beyond cyclization, the this compound scaffold offers multiple handles for chemical modification, allowing for its incorporation into a wide array of larger, more complex molecules. Selective reactions can be performed at the primary amine, the primary amide, or the alkene.

Reactions at the C2-Amine: The primary amine is a versatile nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form secondary amides (e.g., N²-acetyl-2-aminohex-4-enamide), sulfonylation to produce sulfonamides, and alkylation via reductive amination with aldehydes or ketones.

Reactions at the C1-Amide: The primary amide can be transformed into other functional groups. For example, dehydration using reagents like trifluoroacetic anhydride (B1165640) or phosphorus oxychloride yields the corresponding nitrile, 2-aminohex-4-enenitrile. Conversely, the amide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride, affording hexane-1,2-diamine (B1336675) derivatives (after reduction of the alkene).

Reactions at the C4=C5 Alkene: The isolated double bond is susceptible to a range of addition reactions. Catalytic hydrogenation (e.g., using H₂/Pd-C) selectively reduces the alkene to an alkane, yielding 2-aminohexanamide, without affecting the other functional groups. Other transformations include epoxidation with peroxy acids (e.g., m-CPBA) to form an epoxide, and dihydroxylation using osmium tetroxide to produce the corresponding diol.

The following table summarizes some key derivatization reactions.

| Functional Group | Reaction Type | Reagent(s) | Resulting Derivative |

| C2-Amine | Acylation | Acetyl Chloride, Et₃N | N²-Acetyl-2-aminohex-4-enamide |

| C1-Amide | Dehydration | POCl₃, Pyridine | 2-Aminohex-4-enenitrile |

| C4=C5 Alkene | Hydrogenation | H₂, Pd/C | 2-Aminohexanamide |

| C4=C5 Alkene | Epoxidation | m-CPBA | 2-Amino-4-(3-methyloxiran-2-yl)acetamide |

Table 4: Representative Derivatization Reactions of the this compound Scaffold.

Functional Group Transformations on Enamide Scaffolds (e.g., Oxidation, Reduction, Substitution)

The enamide double bond and the associated amide functionality are key sites for chemical modification, allowing for diverse functional group transformations.

Oxidation

The oxidation of enamides can lead to various valuable products depending on the oxidant and reaction conditions. Common transformations include the formation of enones, α,β-substituted amines, or cleavage of the double bond. rsc.orgnih.govresearchgate.net

Lead tetra-acetate (LTA) has been used to oxidize cyclic enamides, resulting in an oxidative ring expansion to form N-acyltetrahydrobenzazocinones. rsc.org This reaction proceeds by bis-acetoxylation of the double bond, followed by rearrangement. rsc.org Allylic oxidation of cyclic enamides can be achieved using tert-butyl hydroperoxide (TBHP) with a dirhodium caprolactamate catalyst, yielding 4-piperidones. nih.gov Furthermore, palladium-catalyzed anti-Markovnikov oxidation can convert an enamide into an aldehyde. beilstein-journals.org In some cases, ruthenium tetraoxide has been employed to cleave the enamide double bond entirely. rsc.org

| Oxidizing Agent/Catalyst | Enamide Type | Product Type | Reference |

|---|---|---|---|

| Lead Tetra-acetate (LTA) | Tetrahydrobenzazepine Enamides | N-Acyltetrahydrobenzazocinones | rsc.org |

| tert-Butyl Hydroperoxide (TBHP) / Rh2(cap)4 | Cyclic Enamides | 4-Piperidones (Enones) | nih.gov |

| Palladium Catalyst | Tricyclic Enamide | Aldehyde | beilstein-journals.org |

| Ruthenium Tetraoxide | Isoquinoline Enamides | Cleavage of C=C bond | rsc.org |

Reduction

The reduction of the enamide double bond is a critical transformation, often used to produce chiral amines and their derivatives, which are significant in pharmaceutical synthesis. thieme-connect.com A variety of methods have been developed, including catalytic hydrogenation and organocatalytic approaches.

Chemoselective transfer hydrogenation using ruthenium pincer complexes with isopropanol (B130326) or ethanol (B145695) as the hydrogen source can effectively reduce enamides to the corresponding α-amino acids. nih.gov Organocatalytic methods have also emerged; for instance, bridged flavinium organocatalysts can mediate the diimide reduction of enamides in aqueous conditions. rsc.org For asymmetric synthesis, chiral phosphoric acids have been used to catalyze the hydrogenation of enamides with Hantzsch esters, yielding products with high enantioselectivity. nih.gov Additionally, photoenzymatic strategies using ene-reductases (ERs) under visible light have been developed for the enantioselective reduction of less electron-deficient enamides, which are challenging substrates for typical biocatalytic reduction. acs.org

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Transfer Hydrogenation | Ru Pincer Complexes | Chemoselective reduction to α-amino acids. | nih.gov |

| Asymmetric Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | Highly enantioselective; low catalyst loading. | nih.gov |

| Diimide Reduction | Bridged Flavinium Organocatalysts | Occurs in aqueous conditions; clean alternative. | rsc.org |

| Photoenzymatic Reduction | Ene-Reductase (ER) / Visible Light | Enantioselective reduction of challenging enamides. | acs.org |

| Asymmetric Hydrogenation | Transition-Metal Catalysts (Rh, Ru, Ir) | Widely used for synthesis of chiral amines. | thieme-connect.com |

Substitution

Substitution reactions on the enamide scaffold can introduce new functional groups at the β-position of the double bond. These reactions often proceed via an initial electrophilic attack followed by elimination or through cross-coupling pathways.

A catalyst-free, regioselective C(sp²)–H chlorination of enamides has been achieved using N-chlorosuccinimide (NCS) as an electrophilic chlorinating agent, producing β-chlorinated enamides. acs.org The resulting C-Cl bond is a versatile handle for further transformations. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and cyanation reactions, can be used to form new carbon-carbon bonds at this position. acs.org Copper-catalyzed vinylic substitution, where a vinyl iodide is coupled with an amide, also represents a direct route to constructing the enamide framework itself. nih.gov

Reactions with Electrophiles and Nucleophiles

The dual reactivity of enamides allows them to engage with both electrophiles and nucleophiles, typically in a sequential manner. beilstein-journals.org The enamide double bond is nucleophilic, albeit less so than in enamines due to the electron-withdrawing amide group. beilstein-journals.orgresearchgate.net This nucleophilicity allows enamides to react with a range of electrophiles.

Upon reaction with an electrophile, an N-acyliminium ion intermediate is generated. beilstein-journals.orgjst.go.jp This intermediate is highly electrophilic and is readily attacked by a variety of nucleophiles. beilstein-journals.org This two-stage process enables the vicinal difunctionalization of the original enamide double bond.

Reactions with Electrophiles

Enamides react with electrophiles such as aldehydes, N-acylimino esters, and azodicarboxylates, often requiring Lewis acid catalysis. nih.gov A notable example is the reaction with an electrophilic chlorinating agent like NCS to form β-chloro enamides. acs.org The protonation of an enamide can also initiate a reaction, as seen in aza-Prins cyclizations, where the resulting iminium ion is trapped by an internal nucleophile like an alkene or alkyne. beilstein-journals.org

Reactions with Nucleophiles

The electrophilic N-acyliminium ion formed from the initial reaction is a key intermediate for C-C and C-N bond formation. nih.gov For instance, in the aza-Prins cyclization, an alkene acts as the nucleophile to attack the iminium ion, leading to the formation of complex N-heterocycles. beilstein-journals.org In other systems, external nucleophiles can be used. The SN2 displacement of a primary alkyl chloride in γ-chloro-enamides with various nucleophiles allows for the synthesis of diverse γ-functionalized enamides. researchgate.net This sequential electrophile-nucleophile addition strategy has been widely used to synthesize a variety of nitrogen-containing molecules. jst.go.jp

| Initial Reactant | Intermediate | Second Reactant (Nucleophile) | Final Product Type | Reference |

|---|---|---|---|---|

| Enamide + Proton (Acid) | N-Acyliminium Ion | Alkene/Alkyne (intramolecular) | N-Heterocycles (Aza-Prins) | beilstein-journals.org |

| Enamide + Aldehyde (Lewis Acid cat.) | N-Acyliminium Ion | (Intramolecular H-transfer) | α,β-Disubstituted Amine Derivatives | nih.gov |

| Enamide + N-Chlorosuccinimide (NCS) | Iminium Ion Tautomer | (Deprotonation) | β-Chloro Enamide | acs.org |

| γ-Chloro-enamide | - | Various Nucleophiles (e.g., Azide, Thiols) | γ-Functionalized Enamides (via SN2) | researchgate.net |

Role As a Building Block and Precursor in Complex Molecule Synthesis

Precursors to Heterocyclic Systems

Enamides, such as 2-Aminohex-4-enamide, are valuable intermediates in the synthesis of nitrogen-containing heterocycles due to their stability and reactivity. researchgate.net They can undergo various cyclization reactions to form diverse and complex ring systems. beilstein-journals.org

Synthesis of Thiazepanone Cores from Enamide Derivatives

Derivatives of this compound are instrumental in constructing thiazepanone cores, which are seven-membered rings containing both sulfur and nitrogen. One modern and effective method for this is ring-closing metathesis (RCM). For instance, a diene precursor like (2S,6R)-N-allyl-2-(2-thienyl)-6-aminohex-4-enamide can be cyclized using Grubbs' 2nd-generation catalyst to form the thiazepanone ring. This method is particularly noted for its ability to maintain stereochemical integrity.

Another established approach is the cyclocondensation of amino-thiol precursors. This involves reacting a cysteine derivative with a carbonyl compound, such as 2-thiophenecarboxaldehyde, to form an intermediate that then cyclizes to create the thiazepanone structure. The stereochemistry of the final product is controlled by the chirality of the starting materials and the use of Lewis acids.

Solid-phase synthesis offers a high-throughput method for creating combinatorial libraries of thiazepanone derivatives. In this technique, an amino acid derivative is linked to a resin and undergoes sequential reactions, including coupling with another amino acid and subsequent cleavage and cyclization to yield the desired thiazepanone.

Formation of Polycyclic Nitrogen-Containing Scaffolds via Enamide Cyclizations

The reactivity of enamides makes them ideal for constructing polycyclic nitrogen-containing scaffolds. researchgate.net N-acyliminium ions, which can be generated from enamides, are powerful intermediates for forming carbon-carbon and carbon-heteroatom bonds through intramolecular cyclization reactions. researchgate.net This strategy has been successfully employed to create a wide array of structurally diverse scaffolds, from simple bicyclic systems to complex polycyclic structures resembling natural products. researchgate.netbeilstein-journals.org

For example, the bicyclic decahydroquinoline (B1201275) enamide motif can serve as a versatile precursor for different types of tricyclic N-heterocycles. beilstein-journals.org Additionally, tandem cyclization/Mannich reactions of tertiary enamides have been used to construct complex architectures found in natural products. beilstein-journals.org

Synthons for Amino Acid and Amide Derivatives

The structural features of this compound make it a valuable synthon for the preparation of various amino acid and amide derivatives. bldpharm.comsigmaaldrich.comnih.gov

Unsaturated non-proteinogenic α-amino acids and their derivatives are of significant interest due to their biological activities. researchgate.net Biocatalytic pathways, utilizing enzymes like aminopeptidases and amidases, have been developed for the efficient synthesis of both enantiomeric forms of these unsaturated amino acids from their corresponding amides. researchgate.net

The aza-Michael addition, which involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction for synthesizing β-amino acid derivatives. researchgate.net These derivatives are important building blocks for many biologically active molecules. researchgate.net

Furthermore, this compound derivatives can be used to synthesize novel amide-containing compounds. For instance, new 2-amino-4-phenylthiazole (B127512) derivatives with amide moieties have been designed and synthesized, showing potential anticancer and antibacterial activities. sioc-journal.cn

Chiral Building Blocks in Asymmetric Synthetic Strategies

The demand for chiral building blocks in drug discovery and development is continuously increasing, as the biological activity of a molecule is often dependent on its specific stereochemistry. enamine.net Asymmetric synthesis, which aims to produce one stereoisomer in favor of another, is a critical field in organic chemistry. all-chemistry.com

This compound and its derivatives can serve as chiral building blocks in various asymmetric synthetic strategies. ambeed.com Enantioselective synthesis often relies on chiral pool synthesis, asymmetric catalysis, or the use of chiral auxiliaries. enamine.netall-chemistry.com

Enamides are valuable precursors for generating highly substituted chiral amines through asymmetric reduction. acs.org Chiral enamides can also be converted into other useful chiral building blocks, such as chiral aminocyclopropane derivatives. researchgate.net The stereoselective synthesis of N-heterocycles has been achieved through biocatalytic aldol (B89426) additions to aminoaldehydes, followed by reductive amination, yielding products with high enantiomeric and diastereomeric purity. nih.gov

The development of novel methods, such as nickel-catalyzed asymmetric reductive hydroalkylation, allows for the conversion of enamides into drug-like α-branched chiral amines and their derivatives. researchgate.net

Integration into Natural Product Synthesis Efforts

The structural motifs found in this compound and its derivatives are present in numerous natural products, making them valuable intermediates in total synthesis. researchgate.net Enamide-based cyclization reactions have become a powerful strategy for the synthesis of alkaloids and other nitrogen-containing natural products. beilstein-journals.org

For example, the total synthesis of (-)-indolizidine 167B, a neurotoxic alkaloid, has been achieved using an enantioselective approach where the key stereocenter was established through a highly stereoselective conjugate addition to an enoate. journals.co.za Enaminones, which are related to enamides, are versatile intermediates in the synthesis of alkaloids. journals.co.za

The fawcettimine-type Lycopodium alkaloids, known for their acetylcholinesterase inhibitory activity, have been synthesized using a divergent route that relies on the cyclization of enamide precursors. beilstein-journals.org Similarly, the synthesis of the cytotoxic pentacyclic alkaloid (-)-cephalocyclidin A utilizes a tandem cyclization/Mannich reaction of a tertiary enamide to construct a key tricyclic N-heterocycle. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 2 Aminohex 4 Enamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise structure of a compound can be determined.

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic molecules by providing information on the number, environment, and connectivity of hydrogen atoms. For (E)-2-Aminohex-4-enamide, the ¹H NMR spectrum offers characteristic signals that can be assigned to each proton in the molecule.

Published data for (E)-2-Aminohex-4-enamide in deuterated chloroform (B151607) (CDCl₃) provides the following assignments. The protons of the amide group (NH₂) and the amide backbone (NHHCO) often appear as broad singlets due to quadrupole broadening and exchange phenomena. The olefinic protons of the trans-double bond (CH=CH) typically resonate in the downfield region, exhibiting characteristic coupling constants. The proton at the chiral center (CHN) is coupled to the adjacent methylene (B1212753) group, resulting in a distinct multiplet. The methylene protons (CH₂) adjacent to the chiral center are diastereotopic and thus exhibit different chemical shifts, appearing as complex multiplets. The terminal methyl group (CH₃) appears as a doublet due to coupling with the adjacent olefinic proton.

A representative ¹H NMR data for (E)-2-Aminohex-4-enamide is summarized in the table below.

Table 1: ¹H NMR Spectroscopic Data for (E)-2-Aminohex-4-enamide

| Protons | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| NHHCO | 7.10 | br s |

| CH=CH/NHHCO | 5.63–5.15 | m |

| CHN | 3.35 | dd |

| CHH | 2.48 | m |

| CHH | 2.18 | m |

| CH₃/NH₂ | 1.70–1.45 | m |

Data obtained in CDCl₃ at 200 MHz. rsc.org

The analysis of coupling constants (J-values) is crucial for confirming the E-configuration of the double bond, which typically shows a large coupling constant (around 15 Hz) for the trans-protons.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Aminohex-4-enamide

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C=O | 170-175 |

| CH=CH (C4) | 125-135 |

| CH=CH (C5) | 120-130 |

| CHN (C2) | 50-60 |

| CH₂ (C3) | 30-40 |

These are approximate ranges based on analogous compounds and general ¹³C NMR principles.

NMR spectroscopy is a valuable tool for real-time monitoring of chemical reactions. psu.edu For the synthesis of this compound, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals, allowing for the determination of reaction completion and the presence of any intermediates or byproducts. For instance, in the coupling of a carboxylic acid and an amine to form the amide bond, the characteristic signals of the product's amide protons and the α-proton would emerge as the reaction progresses.

Furthermore, NMR is instrumental in determining the ratio of isomers, such as the E/Z isomers of the double bond, or other tautomeric forms that might exist in solution. beilstein-journals.org The integration of the distinct signals corresponding to each isomer in the ¹H NMR spectrum provides a quantitative measure of their relative abundance. For related unsaturated amides, the ratio of diastereomers has been successfully determined using this method. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are widely used for the analysis of complex mixtures and the identification of individual components.

For a polar and potentially thermally labile compound like this compound, LC-MS would be a particularly suitable technique for its analysis. beilstein-journals.org The compound can be separated from impurities or other components of a reaction mixture on a suitable LC column (e.g., a C18 reversed-phase column) and then introduced into the mass spectrometer for detection. Electrospray ionization (ESI) is a common ionization technique for such analyses, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

GC-MS can also be employed, often after derivatization of the polar amino and amide groups to increase volatility and thermal stability. google.com Common derivatizing agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting derivatives can be separated on a GC column and identified by their characteristic mass spectra. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For α,β-unsaturated amides, a common fragmentation pathway involves the cleavage of the N-CO bond. csic.es

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. scirp.org By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), it is possible to determine the exact molecular formula of the compound.

For this compound (C₆H₁₂N₂O), the theoretical exact mass can be calculated. The observation of a molecular ion peak in the HRMS spectrum that matches this theoretical value within a very small tolerance (e.g., ± 5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other possible formulas with the same nominal mass. This technique is often the final step in the characterization of a newly synthesized compound.

X-ray Diffraction Studies of Enamide Derivatives

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For enamide derivatives, this method provides invaluable information regarding bond lengths, bond angles, and stereochemistry, which collectively dictate the molecule's conformation and potential intermolecular interactions.

Research into the crystal structure of various enamide analogues reveals key structural features of this functional group. Studies on proline-derived enamines, which share the core enamine structure, have shown that the C=C bond distances typically range from 1.3817(7) Å to 1.3964(10) Å, while the enamine N-C bond distances are between 1.3034(9) Å and 1.3144(9) Å. pnas.org These bond lengths indicate a significant degree of delocalization of the nitrogen lone pair into the double bond, a characteristic feature of the enamide system. pnas.org

In the solid state, the enamine moiety, including the nitrogen atom, the C=C double bond, and the adjacent carbonyl group (if present), tends to be nearly planar. pnas.org This planarity facilitates maximum overlap of p-orbitals, contributing to the stability of the conjugated system.

A specific study on a valerolactam-derived enamide ester provided detailed crystallographic data, confirming an E-configuration for the double bond, which was supported by a large alkene coupling constant in NMR experiments. acs.org Similarly, the crystal structure of a mono-brominated enamide analog, (E)-3-(3-bromophenyl)-N,N-dimethylacrylamide, was determined, providing concrete data on its solid-state conformation. scielo.org.mxjmcs.org.mx The crystal data for this compound showed it belongs to the P21/n space group. scielo.org.mxjmcs.org.mx Such studies are critical for confirming the stereochemical outcomes of synthetic reactions that produce enamides. acs.org

Table 1: Selected Crystallographic Data for Enamide Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| (E)-3-(3-bromophenyl)-N,N-dimethylacrylamide | C₁₁H₁₂BrNO | Monoclinic | P21/n | 7.790(3) | 9.113(2) | 9.968(4) | 97.06(3) | scielo.org.mxjmcs.org.mx |

| Valerolactam-derived enamide 10 | - | - | - | - | - | - | - | acs.org |

| Proline-derived enamine 3g | - | - | - | - | - | - | - | pnas.org |

Note: Detailed unit cell parameters for compounds 10 and 3g are available in their respective cited literature.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is an analytical technique used to study the electronic transitions within a molecule. libretexts.org When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edu For enamides, such as this compound, the most significant electronic transition is typically the π → π* transition associated with the conjugated system formed by the C=C double bond and the amide group. youtube.com

The enamide functional group contains a chromophore, which is the part of the molecule responsible for absorbing light. The conjugation between the nitrogen lone pair, the carbon-carbon double bond, and the carbonyl group creates a delocalized π-electron system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com Consequently, the energy required for the π → π* transition is reduced, and the absorption occurs at a longer wavelength (lower energy) compared to non-conjugated systems. msu.edu

The position of the maximum absorbance (λmax) in a UV-Vis spectrum provides information about the extent of conjugation and the electronic environment of the chromophore. Factors such as the solvent polarity and the presence of substituents on the enamide skeleton can influence the λmax value. For instance, extending the conjugation by adding more double bonds would shift the λmax to a longer wavelength (a bathochromic or red shift).

While specific UV-Vis spectral data for this compound is not widely published, studies on analogous compounds confirm the utility of this technique. For example, UV spectroscopy has been used in the characterization of newly synthesized 3-aryl- and 3-heteroaryl-substituted prop-2-enamides. nih.gov It is also employed to determine the concentration of N-(2-arylethyl)-2-methylprop-2-enamides in solution by measuring absorbance at their respective λmax. mdpi.com The intensity of the absorption, quantified by the molar absorptivity (ε), is typically high for allowed π → π* transitions, often in the range of 10,000 L·mol⁻¹·cm⁻¹ or greater. libretexts.org

Table 2: Typical Electronic Transitions for Enamide Chromophores

| Chromophore | Transition | Typical λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| C=C (isolated) | π → π* | ~170 | ~15,000 |

| C=O (isolated) | n → π* | ~280 | ~15 |

| π → π* | ~180 | ~10,000 | |

| Enamide (C=C-N-C=O) | π → π* | 200 - 250 | >10,000 |

| n → π* | >250 | Low |

Note: These are approximate values. The exact λmax and ε depend on the specific molecular structure and solvent.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov It provides insights into chemical reactivity by calculating a series of molecular properties and descriptors. researchgate.netresearchgate.net For a molecule like 2-Aminohex-4-enamide, DFT calculations can determine the optimized molecular geometry, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO).

The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. The frontier orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, provide a quantitative framework for predicting how the molecule will behave in a chemical reaction. chempedia.info For instance, Fukui functions can be calculated to identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net

| Property | Calculated Value (arbitrary units) | Significance |

|---|---|---|

| Total Energy | -475.6 Hartree | Indicator of molecular stability. |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | 1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.1 Debye | Measures the polarity of the molecule. |

Molecular Dynamics (MD) for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. bu.educompchemhighlights.org By simulating the molecule's motion, it is possible to identify the most stable conformations (low-energy states) and understand the transitions between them. nih.gov

An MD simulation begins with an initial structure and calculates the forces on each atom, then uses these forces to predict the positions and velocities of the atoms at a subsequent point in time. This process is repeated for millions of steps, generating a trajectory that reveals how the molecule behaves. These simulations can be performed in a vacuum or in the presence of a solvent to mimic experimental conditions. The resulting data can be analyzed to determine preferred dihedral angles, identify intramolecular hydrogen bonds, and calculate the relative populations of different conformers. bu.edu

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Extended | C1-C2-C3-C4 ≈ 180° | 0.00 | 65 |

| Folded 1 | C1-C2-C3-C4 ≈ 60° | 0.85 | 25 |

| Folded 2 | C1-C2-C3-C4 ≈ -60° | 1.50 | 10 |

Prediction of Advanced Molecular Descriptors for Structure-Property Relationships

Molecular descriptors are numerical values that encode chemical information and are used to create mathematical models relating chemical structure to physical properties or biological activity. mi-6.co.jpwikipedia.org Both quantum chemical calculations and MD simulations can be used to generate a wide array of advanced molecular descriptors. libretexts.org

These descriptors can be classified based on their dimensionality:

0D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

1D Descriptors: Based on lists of structural fragments (e.g., presence of functional groups like amides). libretexts.org

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices that describe molecular branching and connectivity).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, and steric parameters).

For this compound, these descriptors would quantify its size, shape, electronic properties (from DFT), and lipophilicity, which are essential for building structure-property relationship models. mdpi.combigchem.eu

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight | Size of the molecule. |

| Topological (2D) | Wiener Index | Molecular branching and compactness. |

| Geometrical (3D) | Molecular Surface Area | Describes the accessible surface for interactions. |

| Quantum-Chemical (3D) | HOMO/LUMO Energies | Electronic reactivity and stability. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/hydrophilicity. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Enamide-Containing Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant relationship between the molecular descriptors of a series of compounds and their biological activity. researchgate.netneovarsity.org The fundamental principle of QSAR is that the structural properties of a molecule determine its activity. wikipedia.org

For a class of compounds like enamides, a QSAR study would involve:

Data Collection: Assembling a dataset of enamide derivatives with experimentally measured biological activities (e.g., enzyme inhibition constants).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not due to chance correlation. wikipedia.org

A validated QSAR model can then be used to predict the activity of new, unsynthesized enamide compounds, guiding medicinal chemistry efforts toward more potent and selective molecules. creative-biostructure.com

| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., LUMO Energy) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

|---|---|---|---|---|

| Enamide 1 | 2.1 | 1.1 eV | 15.2 | 14.8 |

| Enamide 2 | 2.5 | 0.9 eV | 8.5 | 9.1 |

| Enamide 3 | 1.8 | 1.3 eV | 25.1 | 24.5 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for elucidating the detailed mechanisms of chemical reactions. researchgate.netresearchgate.net By using quantum chemical methods like DFT, researchers can map the entire potential energy surface of a reaction involving an enamide. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.orgnih.gov

For instance, in a reaction such as the hydrolysis or oxidation of this compound, computational modeling can:

Propose Plausible Pathways: Suggest one or more step-by-step mechanisms for the reaction.

Calculate Activation Barriers: Determine the energy of the transition state for each step, which corresponds to the activation energy. The pathway with the lowest activation energy is generally the most favorable. nih.gov

Characterize Intermediates: Identify any short-lived intermediates that may be difficult to detect experimentally.

Analyze Transition State Geometry: Examine the structure of the transition state to understand the key bond-forming and bond-breaking events.

This detailed mechanistic insight is crucial for optimizing reaction conditions, predicting the formation of byproducts, and designing catalysts to improve reaction efficiency and selectivity. nih.gov

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (Enamide + Reagent) | 0.0 |

| Transition State (TS1) | Highest energy point on the reaction path | +18.5 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Transition State (TS2) | Second transition state | +12.1 |

| Products | Final products of the reaction | -20.7 |

Research Applications and Potential Areas for Further Exploration

Applications in Medicinal Chemistry Research

In medicinal chemistry, the enamide moiety is a valuable pharmacophore. Its ability to participate in various chemical interactions makes it a versatile component in the design of new therapeutic agents.

Investigation of Enzyme Inactivation Mechanisms (General Principles Applicable to Enamide-like Structures)

Enamide-containing molecules have been investigated as inhibitors of various enzymes, sometimes acting through covalent modification of the enzyme's active site. The electrophilic nature of the β-carbon of the enamide double bond makes it susceptible to nucleophilic attack from amino acid residues (like cysteine or lysine) within an enzyme's active site, leading to irreversible inactivation. enamine.net

This mechanism is particularly relevant in the development of targeted covalent inhibitors, a strategy gaining traction in drug discovery for its potential to achieve high potency and prolonged duration of action. enamine.net For instance, peptidic enamide prodrugs have been designed to improve the delivery of active inhibitors into bacterial cells. nih.govresearchgate.net Once inside the cell, the enamide can be hydrolyzed, releasing a potent inhibitor that targets essential enzymes like 1-Deoxy-D-xylulose-5-phosphate (DXP) synthase, a key enzyme in bacterial metabolism. nih.govresearchgate.net The hydrolysis rate of such enamide derivatives can be catalyzed by enzymes like aminopeptidases. researchgate.net

Enzymes that are known to be involved in antibiotic resistance, such as those that modify macrolides or other antibiotics, represent potential targets for enamide-based inactivators. nih.gov The general principle involves designing an enamide scaffold that mimics the natural substrate of the target enzyme, leading to specific binding and subsequent inactivation.

Development of Novel Enamide-Based Chemical Scaffolds

The enamide functional group is considered a "versatile building block" in organic synthesis, enabling the creation of diverse molecular architectures. researchgate.netacs.orgchemistryviews.org Its stability compared to enamines makes it easier to handle, while its reactivity can be tuned, allowing for a wide range of chemical transformations. acs.org

Researchers have developed numerous synthetic methods to produce enamide-based scaffolds. One-step approaches that convert amides directly into enamides without requiring pre-functionalized substrates simplify the synthesis process, making these scaffolds more accessible. acs.orgchemistryviews.org These scaffolds, such as those based on benzo[d]imidazole, serve as starting points for synthesizing libraries of compounds for biological screening. mdpi.comresearchgate.net The development of lead-oriented synthesis aims to create novel scaffolds with desirable drug-like properties. bham.ac.uk

Inhibition Studies of Relevant Biological Targets

Enamide-containing compounds have shown inhibitory activity against several important biological targets. A selected class of enamides bearing a nitro group, for example, demonstrated potent and selective inhibition of Monoamine Oxidase-B (MAO-B) and BACE1, enzymes implicated in neurodegenerative diseases. nih.gov

The following table summarizes the inhibitory activity of selected enamide compounds against MAO-B.

| Compound | Description | IC₅₀ (µM) for MAO-B |

| NEA1 | Unsubstituted enamide | 0.016 |

| NEA3 | Nitro-substituted enamide | 0.0092 |

| Lazabemide | Standard Drug | 0.11 |

| Pargyline | Standard Drug | 0.14 |

| Data sourced from PubMed Central. nih.gov |

These studies highlight how modifications to the enamide scaffold can significantly influence inhibitory potency and selectivity. nih.gov Furthermore, enamide prodrugs of acetyl phosphonates have proven to be potent antibacterial agents by targeting and inhibiting DXP synthase in bacteria like E. coli. nih.govresearchgate.net The prodrug strategy dramatically increased the potency of the parent compounds, demonstrating the utility of the enamide structure in overcoming cellular permeability barriers. nih.gov

Applications in Material Science Research

The reactivity of the enamide double bond also lends itself to applications in polymer chemistry and material science.

Exploration in Polymer Synthesis and Enhanced Material Properties

Enamides and related enamine structures can be used as monomers in polymerization reactions to create novel polymers. researchgate.net For example, enamines derived from cyclic ketones can react with diisocyanates to produce polyamides. researchgate.net The properties of the resulting polymers, such as molecular weight and thermal stability, are influenced by the specific structure of the enamine and diisocyanate monomers used. researchgate.net

Enamide derivatives are also employed as functionalized templates for creating molecularly imprinted polymers (MIPs). mdpi.com In this technique, an enamide containing a template molecule is copolymerized with other monomers. Subsequent removal of the template leaves behind a polymer with binding sites specifically shaped to recognize and bind the original molecule. Furthermore, enamides have been incorporated into copolymers using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create advanced macromolecular architectures. mdpi.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.